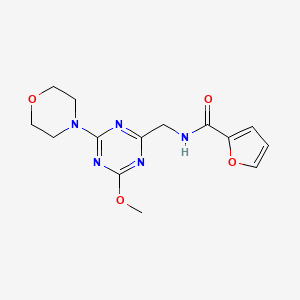

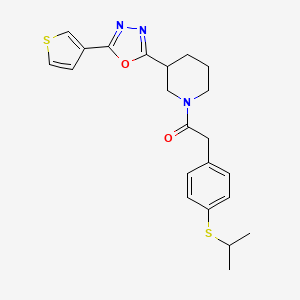

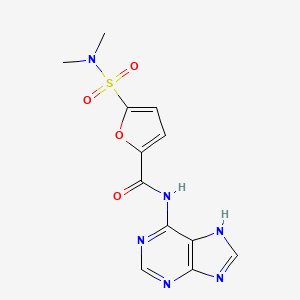

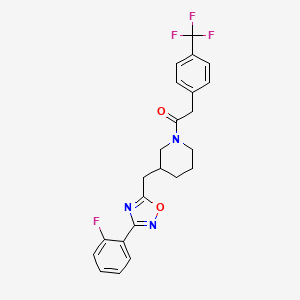

N-allyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several methods exist for synthesizing thioxopyrimidines and their condensed analogs with exocyclic sulfur atoms. Common approaches include [3+3], [4+2], and [5+1] cyclization processes or domino reactions. Direct interactions of various 2-halo derivatives with sulfur-containing reagents are also employed. Notably, the introduction of a thiol group provides opportunities for further functionalization and modulation of oxidative processes in the organism .

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

Anticonvulsant Agents : A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, investigating their potential as anticonvulsants. This research involved direct synthesis, molecular docking studies, and pharmacological evaluation, demonstrating moderate anticonvulsant activity for these compounds (Severina et al., 2020).

Chemical Rearrangements : Another study explored the Claisen rearrangement of allyl imidates and thioimidates derived from lactams and thiolactams, showcasing the synthetic versatility of such compounds in producing various derivatives (Black et al., 1972).

Thymidylate Synthase Inhibitors : Derivatives of the discussed compound were synthesized as potential thymidylate synthase inhibitors, a key enzyme for DNA synthesis, indicating their potential application in antitumor therapies (Gangjee et al., 2004).

Antituberculosis Agents : Research into alpha-derivatives of the compound for activity against Mycobacterium tuberculosis highlighted the chemical's potential application in developing antituberculosis agents (Mir et al., 1991).

Antibacterial and Antifungal Agents : The synthesis and evaluation of ureides of Baylis-Hillman derivatives, including the discussed compound, have shown promising antibacterial and antifungal activities, suggesting their use in combating microbial infections (Nag et al., 2006).

Dual Inhibitors of Enzymes : The compound's derivatives have been synthesized and evaluated as dual inhibitors of dihydrofolate reductase and thymidylate synthase, enzymes crucial in the folate pathway, underscoring their potential as antitumor agents (Gangjee et al., 2005).

Mécanisme D'action

Target of Action

Similar compounds have been found to have significant antimycobacterial activities .

Mode of Action

It is known that similar compounds interact with their targets to inhibit their function, leading to antimycobacterial effects .

Biochemical Pathways

Similar compounds are known to interfere with the biochemical pathways of their targets, leading to their antimycobacterial effects .

Propriétés

IUPAC Name |

2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-3-5-9-7-10(16)15-12(14-9)18-8-11(17)13-6-4-2/h4,7H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAFEVCWZXHKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

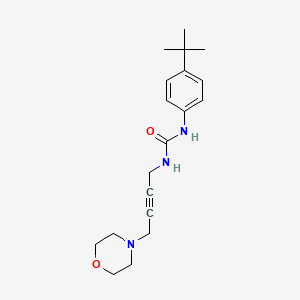

![Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate](/img/structure/B2968092.png)

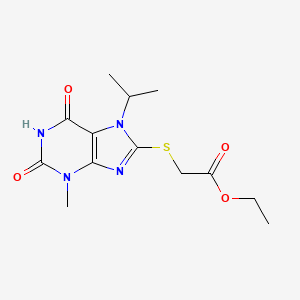

![N-(3,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2968094.png)